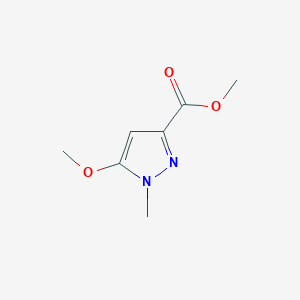
5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C14H9Br2Cl2N3S and its molecular weight is 482.02. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on synthesizing various thiazole derivatives due to their potential applications in material science and pharmaceuticals. For example, the synthesis and structural characterization of isostructural thiazoles have been explored, highlighting the importance of single crystal diffraction in determining molecular structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Such studies contribute to the development of new materials with potential electronic and photonic applications.
Photovoltaic Applications
The creation of donor−acceptor copolymers incorporating thiazole-based monomers has shown promise in photovoltaic devices. By synthesizing copolymers with specific optical and electronic properties, researchers aim to enhance the efficiency of solar cells (Zhou et al., 2010). This research is pivotal for advancing renewable energy technologies.
Antibacterial Agents
Thiazole derivatives have been evaluated for their antibacterial activity, with some compounds showing promising results against various bacterial strains. The development of new antibacterial agents is crucial in the fight against drug-resistant bacteria (Palkar et al., 2017). These findings highlight the potential of thiazole-based compounds in medical applications.
Chemical Sensors
Thiazole compounds have been investigated for their potential as chemical sensors. By studying the photophysical properties of these compounds, researchers aim to develop new sensors for detecting metal ions and other analytes. This research has implications for environmental monitoring and industrial process control (Khan, 2020).
Catalysis
Palladium complexes containing thiazole derivatives have been synthesized and shown to be effective catalysts for Suzuki-Miyaura coupling reactions. This research contributes to the development of more efficient and environmentally friendly catalytic processes in organic synthesis (Sharma et al., 2013).
Nonlinear Optical Materials
Studies on the structural and electronic properties of thiazole derivatives have revealed their potential as nonlinear optical (NLO) materials. The exploration of NLO materials is crucial for the development of new optical devices and technologies (Kerru et al., 2019).
properties
IUPAC Name |
5-bromo-2-(4-bromo-3,5-dimethylpyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2Cl2N3S/c1-6-11(15)7(2)21(20-6)14-19-12(13(16)22-14)8-3-4-9(17)10(18)5-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCLNCZCIDZCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC(=C(S2)Br)C3=CC(=C(C=C3)Cl)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2706942.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide](/img/structure/B2706947.png)

![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)
![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)



![[2-({4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2706956.png)

